1-(Phenylsulfonyl)piperidin-4-one chemical structure and properties
1-(Phenylsulfonyl)piperidin-4-one chemical structure and properties
An in-depth technical guide on the chemical structure, properties, and synthetic utility of 1-(Phenylsulfonyl)piperidin-4-one, designed for researchers and drug development professionals.
Executive Summary
In the landscape of medicinal chemistry, the piperidine ring is one of the most frequently utilized nitrogenous heterocycles. However, the inherent basicity of the piperidine nitrogen can often lead to off-target toxicities, such as hERG channel inhibition, or poor pharmacokinetic profiles. 1-(Phenylsulfonyl)piperidin-4-one (CAS: 34259-86-4) emerges as a highly strategic bifunctional building block. By masking the amine with a strongly electron-withdrawing phenylsulfonyl group, chemists can abrogate basicity while simultaneously leveraging the C4-ketone for complex structural elaborations. This guide explores the physicochemical properties, mechanistic synthesis, and critical applications of this compound in developing advanced pharmacophores, most notably the antimalarial 1,2,4-trioxolanes.
Physicochemical Profile and Structural Dynamics
The utility of 1-(phenylsulfonyl)piperidin-4-one stems directly from its structural dichotomy. The molecule consists of a reactive electrophilic center (the ketone at position 4) and a sterically demanding, electron-withdrawing sulfonamide moiety at position 1.
The phenylsulfonyl group exerts a strong inductive and resonance-withdrawing effect, pulling lone-pair electron density away from the nitrogen atom. This fundamental shift eliminates the basicity of the piperidine ring, rendering the molecule neutral at physiological pH. Furthermore, the lipophilic nature of the benzenesulfonyl group enhances the overall membrane permeability of downstream derivatives.
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural/Functional Implication |
| Chemical Name | 1-(Phenylsulfonyl)piperidin-4-one | Core IUPAC nomenclature. |
| Synonyms | 1-Benzenesulfonyl-4-piperidone | Commonly utilized in patent literature. |
| CAS Registry Number | 34259-86-4 | Unique identifier for procurement [1]. |
| Molecular Formula | C11H13NO3S | Dictates exact mass for MS validation. |
| Molecular Weight | 239.29 g/mol | Optimal low-MW precursor for fragment-based design. |
| Appearance | Colorless solid | Indicates high crystalline purity post-recrystallization. |
Mechanistic Synthesis and Validation Protocol
The synthesis of 1-(phenylsulfonyl)piperidin-4-one is a classic electrophilic sulfonylation. The reaction utilizes 4-piperidone monohydrate hydrochloride as the starting material, which is reacted with benzenesulfonyl chloride in the presence of an organic base [2].
Protocol 1: Synthesis of 1-(Phenylsulfonyl)piperidin-4-one
As a Senior Application Scientist, I emphasize that successful sulfonylation requires strict control over the acid-base equilibrium in the reaction matrix.
Reagents & Materials:
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4-Piperidone monohydrate hydrochloride (30 mmol)
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Benzenesulfonyl chloride (30 mmol)
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Triethylamine (TEA) (90 mmol)
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Dichloromethane (CH2Cl2) (50 mL)
Step-by-Step Methodology:
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Suspension: Suspend 4-piperidone monohydrate hydrochloride in CH2Cl2 (50 mL) under a nitrogen atmosphere.
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Causality: CH2Cl2 is chosen as an aprotic solvent that readily dissolves the incoming sulfonyl chloride and the final product, while remaining inert to the electrophile.
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Base Addition: Add triethylamine (12.5 mL, 90 mmol) to the suspension.
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Causality: TEA serves a critical dual function. First, it neutralizes the hydrochloride salt to liberate the nucleophilic free amine. Second, it acts as an acid scavenger to neutralize the HCl byproduct generated during the sulfonylation, driving the reaction to completion and preventing the protonation of the unreacted free amine.
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Electrophilic Addition: Add benzenesulfonyl chloride (5.30 g, 30 mmol) dropwise at 0°C, then allow the mixture to warm to 25°C.
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Causality: Dropwise addition at low temperature controls the exothermic nature of the S_N2-type attack at the sulfur center, minimizing the formation of dark, polymeric byproducts.
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Reaction Maturation: Stir the mixture at 25°C for 16 hours.
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Workup & Purification: Evaporate the solvent under reduced pressure. Triturate the crude residue with water (100 mL) to dissolve the triethylamine hydrochloride salts. Filter the resulting precipitate and purify via recrystallization from ethanol.
Self-Validating System:
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TLC: Run a TLC (30% Ethyl Acetate in Hexanes). The disappearance of the ninhydrin-active baseline spot (free amine) and the emergence of a high-Rf, UV-active spot confirms product formation.
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1H NMR (CDCl3): Validation is achieved by observing the characteristic piperidine ring triplets at ~2.58 ppm (4H) and ~3.60 ppm (4H), alongside the multiplet for the aromatic protons at 7.50–7.80 ppm.
Core Applications in Drug Development
Spiro and Dispiro 1,2,4-Trioxolane Antimalarials
Due to widespread resistance to chloroquine and mefloquine, the development of synthetic endoperoxides—mimicking the active pharmacophore of artemisinin—has been a major focus in antimalarial research. 1-(Phenylsulfonyl)piperidin-4-one is a pivotal precursor in synthesizing spiro 1,2,4-trioxolanes (such as the OZ series, e.g., OZ60) [3].
The construction of the trioxolane ring is achieved via a Griesbaum Co-ozonolysis . In this reaction, an oxime is cleaved by ozone to generate a highly reactive carbonyl oxide (Criegee intermediate), which immediately undergoes a 1,3-dipolar cycloaddition with the C4-ketone of our piperidone building block.
Protocol 2: Griesbaum Co-ozonolysis for Trioxolane Assembly
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Preparation: Dissolve O-methyl 2-adamantanone oxime (5 mmol) and 1-(phenylsulfonyl)piperidin-4-one (5 mmol) in a biphasic-like solvent mixture of pentane (40 mL) and CH2Cl2 (60 mL).
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Causality: The non-polar/polar solvent blend ensures the solubility of both the highly lipophilic adamantane derivative and the polar piperidone, while remaining completely inert to ozone degradation.
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Ozonolysis: Bubble ozone gas through the solution at -78°C until a faint blue color persists.
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Causality: The ultra-low temperature stabilizes the transient Criegee intermediate, preventing its premature decomposition or dimerization, and funnels it directly into the 1,3-dipolar cycloaddition with the piperidone.
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Purification: Purify the crude product by flash chromatography (silica gel, 20% ether in hexanes) to afford the spiro trioxolane.
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Validation: The success of the cycloaddition is confirmed by 13C NMR, specifically looking for the quaternary acetal carbon of the trioxolane ring, which typically resonates distinctly between 108–112 ppm.
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Alpha-Functionalization for Heterocyclic Scaffolds
Beyond cycloadditions, the C4-ketone activates the adjacent alpha-carbons (C3 and C5) for electrophilic substitution. By reacting 1-(phenylsulfonyl)piperidin-4-one with N-Bromosuccinimide (NBS), chemists can synthesize 3-bromo-1-(phenylsulfonyl)piperidin-4-one. This alpha-bromo ketone is an essential dielectrophilic intermediate used to synthesize complex tricyclic quinoxaline analogues via condensation with 1,2-diaminobenzenes [4].
Synthetic Divergence Workflow
The following diagram illustrates the logical synthetic divergence of 1-(phenylsulfonyl)piperidin-4-one into two distinct, high-value pharmacological scaffolds.
Fig 1: Synthetic divergence of 1-(phenylsulfonyl)piperidin-4-one into diverse pharmacophores.
References
- Vennerstrom, J. L., et al. (2005). Spiro and dispiro 1,2,4-trioxolane antimalarials (US Patent No. 6,906,205 B2). U.S. Patent and Trademark Office.
- Vennerstrom, J. L., et al. (2002). Spiro and dispiro 1,2,4-trioxolane antimalarials (US Patent No. 6,486,199 B1). U.S. Patent and Trademark Office.
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Chang, M.-Y., Lee, T.-W., Hsu, R.-T., & Yen, T.-L. (2011). Synthesis of Quinoxaline Analogues. Synlett, 2011(10), 1435-1440. Thieme Group. Retrieved from[Link]
